3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine
Description
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine (CAS 939430-30-5, molecular weight 281.16 g/mol) is a boronic ester derivative featuring a pyridine ring connected via a phenoxy linker to a pinacol-protected boronic acid group . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process critical for forming carbon-carbon bonds in pharmaceuticals and materials science . Its stability under ambient conditions and compatibility with diverse reaction media make it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C17H20BNO3 |
|---|---|
Molecular Weight |
297.2 g/mol |
IUPAC Name |
3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine |
InChI |
InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-7-5-8-14(11-13)20-15-9-6-10-19-12-15/h5-12H,1-4H3 |
InChI Key |
UHBNGPMVIQCTAK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3=CN=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations
Key structural differences among analogs include:
- Heterocyclic core: Pyridine, pyrazole, thieno[3,2-c]pyridine, or fused systems (e.g., pyrrolo[2,3-b]pyridine).
- Substituents : Halogens (Cl, F), methoxy, trifluoromethyl, or bulky groups (e.g., cyclopropyl).
- Linker: Phenoxy, methylene, or direct attachment of the boronic ester to the heterocycle.
Table 1: Structural and Physical Properties of Selected Analogs
Key Research Findings
- Electronic Effects : Trifluoromethyl and halogen substituents significantly alter reaction rates in cross-couplings. For example, 3-(tetramethyl-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine exhibits 1.5× faster coupling than the target compound in aryl chloride reactions .
- Biological Activity: Thieno[3,2-c]pyrazol-3-amine derivatives () inhibit glycogen synthase kinase 3α with IC50 values <100 nM, highlighting the importance of heterocycle choice in drug design.
- Diagnostic Utility: The PY-BE probe () detects H2O2 at ≤1.54 µM, demonstrating boronic esters' versatility beyond synthetic chemistry.
Q & A
Q. What are the key synthetic methodologies for preparing 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester functionality. A common approach involves coupling a pyridine-derived aryl halide (e.g., bromopyridine derivative) with a phenoxyphenylboronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) . Solvents like toluene, tetrahydrofuran (THF), or dimethylformamide (DMF) are used to enhance reactivity, with reaction temperatures ranging from 80–110°C . Purification often involves column chromatography (silica gel, toluene/ethyl acetate eluent) or recrystallization .
Q. How is the purity and structural integrity of this compound validated?
Purity is assessed via gas chromatography (GC) or titration analysis (≥98.0% purity criteria) . Structural confirmation employs nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹¹B) to verify the boronic ester moiety and aromatic proton environments. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used for molecular weight validation and impurity profiling .
Q. What are the solubility properties of this compound in common laboratory solvents?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. In non-polar solvents like toluene or hexane, solubility is poor unless heated. Solubility data for optimization:
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| DMF | 25–30 |
| THF | 15–20 |
| Ethanol | <5 |
| Toluene | <2 (improves at 60°C) |
Q. What safety precautions are necessary during handling?
The compound is air-sensitive and moisture-stable but should be stored under inert gas (argon/nitrogen) at 2–8°C . Personal protective equipment (PPE) including gloves and goggles is mandatory due to potential irritant properties. Avoid exposure to sparks or open flames .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling yields with this boronic ester?
Yield optimization requires careful control of:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios (1:1–1:2) .
- Base selection : K₂CO₃ or Cs₂CO₃ in biphasic solvent systems (toluene/EtOH/H₂O) to facilitate transmetalation .
- Temperature gradients : Stepwise heating (e.g., 60°C → 105°C) minimizes side reactions like protodeboronation . Contradictory solvent reports (DMF vs. toluene) suggest substrate-dependent reactivity; screen solvents empirically .
Q. What strategies resolve low reactivity in cross-coupling with electron-deficient aryl halides?
Electron-deficient partners (e.g., nitro-substituted aryl halides) may require:
Q. How can computational modeling predict reactivity trends for this compound?
Density functional theory (DFT) calculations assess the boronic ester’s Lewis acidity and charge distribution, correlating with coupling efficiency. Key parameters:
- Boron-oxygen bond length (shorter bonds indicate higher stability).
- NBO (Natural Bond Orbital) charges on boron (more positive charges enhance transmetalation) . Software tools (Gaussian, ORCA) model transition states to guide experimental design .
Q. What analytical techniques diagnose decomposition or byproduct formation during storage?
- ¹¹B NMR : Detects hydrolysis of the boronic ester to boronic acid (δ ~30 ppm for ester vs. δ ~28 ppm for acid) .
- HPLC-MS : Identifies oxidation byproducts (e.g., phenolic derivatives from cleavage of the dioxaborolane ring) .
- Karl Fischer titration : Monitors moisture content in stored samples (>0.1% H₂O accelerates degradation) .
Q. How is this compound applied in medicinal chemistry or materials science?
- Drug discovery : Serves as a key intermediate in synthesizing kinase inhibitors or heterocyclic CAR (constitutive androstane receptor) agonists via late-stage functionalization .
- Materials science : Used in organic light-emitting diodes (OLEDs) as electron-transport layers due to its planar aromatic system and boron-mediated charge transfer .
Data Contradictions and Resolutions
- Solvent selection variability : recommends DMF/THF, while uses toluene. Resolution: Screen solvents based on substrate solubility and reaction scale.
- Yield discrepancies in coupling reactions : Catalyst loading (0.5–5 mol%) and substrate ratios (1:1–1:3) significantly impact yields; standardize protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
